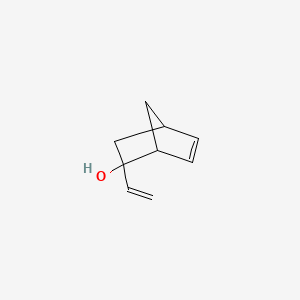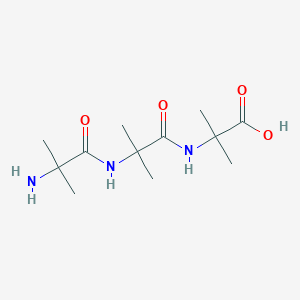
2-Methylalanyl-2-methylalanyl-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylalanyl-2-methylalanyl-2-methylalanine is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylalanyl-2-methylalanyl-2-methylalanine involves several steps. One common method includes the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride. Finally, the cyano groups are hydrolyzed with acid to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available and cost-effective raw materials, maintaining mild reaction conditions, and ensuring high yield and purity. The total yield of the industrial process can reach up to 80-83%, with the purity of the final product exceeding 99.6% .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylalanyl-2-methylalanyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylalanyl-2-methylalanyl-2-methylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Methylalanyl-2-methylalanyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylalanine: A simpler analog with one methyl group.
N-Pyridoxyl-2-Methylalanine-5-Phosphate: A derivative with additional functional groups.
β-Methylamino-L-alanine: A neurotoxic analog produced by cyanobacteria.
Uniqueness
2-Methylalanyl-2-methylalanyl-2-methylalanine is unique due to its multiple methyl groups, which confer distinct structural and chemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
50348-89-5 |
|---|---|
Molekularformel |
C12H23N3O4 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-[[2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-10(2,13)7(16)14-11(3,4)8(17)15-12(5,6)9(18)19/h13H2,1-6H3,(H,14,16)(H,15,17)(H,18,19) |
InChI-Schlüssel |
KIYPXJWEIKRDBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
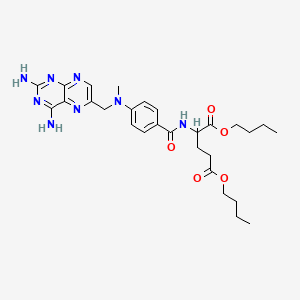

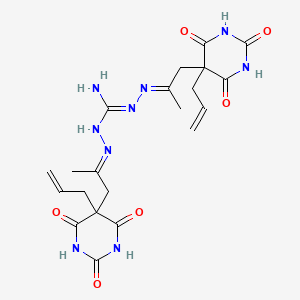
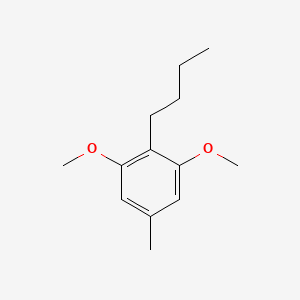
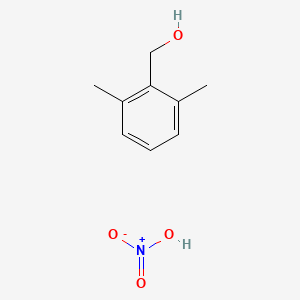
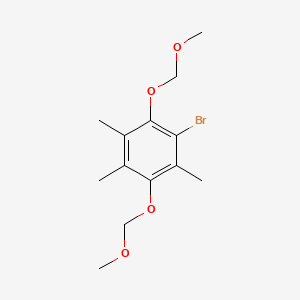
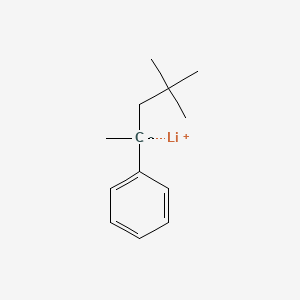
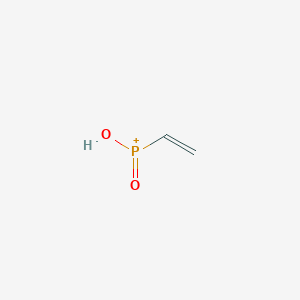
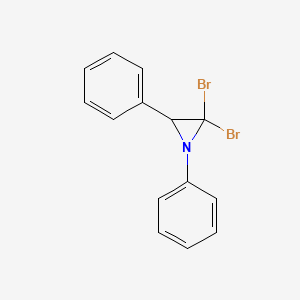
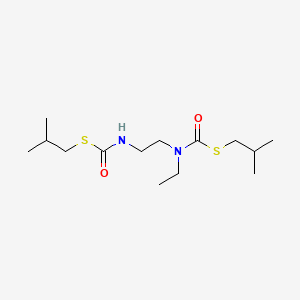
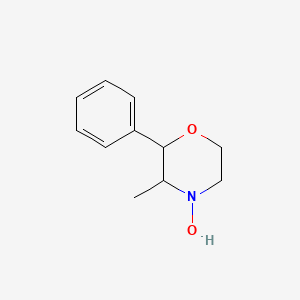
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
